3-Iodo-4-methoxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVVKVDRYMBKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284538 | |
| Record name | 3-Iodo-4-methoxybenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314763-97-8 | |
| Record name | 3-Iodo-4-methoxybenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314763-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methoxybenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 4 Methoxybenzohydrazide and Its Derivatives
Strategies for the Iodination of Methoxybenzoylhydrazine Scaffolds
The incorporation of an iodine atom into the 4-methoxybenzoylhydrazine framework is a key transformation in the synthesis of the target compound. This can be accomplished through several distinct strategies, each with its own set of advantages and considerations.
Direct Iodination Approaches (e.g., using benzyltrimethylammonium (B79724) dichloroiodate)
Direct iodination of an activated aromatic ring, such as the one present in 4-methoxybenzoylhydrazine, represents a straightforward approach to introduce the iodine substituent. The methoxy (B1213986) group at the 4-position is an ortho-, para-directing activator, making the 3-position susceptible to electrophilic attack. One reagent that has been utilized for the iodination of electron-rich aromatic compounds is benzyltrimethylammonium dichloroiodate. This reagent, in the presence of a Lewis acid like zinc chloride, can effectively deliver an electrophilic iodine species. koreascience.kr While a specific application to 4-methoxybenzoylhydrazine is not extensively detailed in available literature, the general reactivity of this reagent with activated aromatic systems suggests its potential for this transformation. The reaction would likely proceed by the electrophilic attack of an iodine cation equivalent at the position ortho to the activating methoxy group.
Precursor-Based Synthesis of Iodinated Benzoic Acid Derivatives
An alternative and often more controlled method involves the synthesis of the iodinated aromatic core first, followed by the introduction of the hydrazide functionality. This precursor-based approach begins with the synthesis of 3-iodo-4-methoxybenzoic acid. This intermediate can be prepared from 4-methoxybenzoic acid through electrophilic iodination. Various iodinating agents and conditions can be employed for this purpose.
Once the 3-iodo-4-methoxybenzoic acid is obtained, it can be converted into the corresponding hydrazide. A common method for this transformation is the reaction of the carboxylic acid with hydrazine (B178648) hydrate (B1144303). This reaction can be carried out under various conditions, often involving the initial conversion of the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, to facilitate the reaction with hydrazine.
Formation of the Hydrazide Moiety
The final step in the precursor-based synthesis, or the primary step if starting from a pre-functionalized benzoic acid, is the formation of the hydrazide group. This is typically achieved by reacting a carboxylic acid derivative (such as an ester or the acid itself) with hydrazine hydrate. For instance, methyl 3-iodo-4-methoxybenzoate can be refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield 3-iodo-4-methoxybenzohydrazide. The general procedure for the synthesis of benzohydrazides from their corresponding methyl esters involves heating the ester with hydrazine hydrate. biosynth.com
Advanced Synthesis Techniques
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce solvent waste, energy consumption, and reaction times.
Solvent-Free Synthesis Methodologies (e.g., mechanochemical approaches)
Solvent-free synthesis, particularly through mechanochemical methods like grinding, offers a significant environmental advantage by eliminating the need for potentially hazardous and difficult-to-remove solvents. Mechanochemical synthesis involves the use of mechanical force to induce chemical reactions. In the context of hydrazide synthesis, the solid reactants (a carboxylic acid or its ester and a hydrazine salt) can be ground together, often with a catalytic amount of an acid or base, to promote the reaction. This technique has been successfully applied to the synthesis of various hydrazones, which are derivatives of hydrazides, demonstrating the feasibility of forming the core hydrazide structure under these conditions. nih.govresearchgate.net For the synthesis of this compound, a mechanochemical approach could potentially involve the grinding of 3-iodo-4-methoxybenzoic acid with hydrazine hydrate.
| Reactants | Conditions | Reaction Time | Yield |
| Aromatic Aldehydes, Terminal Alkynes, Anilines | Copper(II) triflate, Chiral Ligand, Ball Milling | Not Specified | Excellent |
| Aromatic Aldehydes, Malononitrile, Acetone | Sodium Methoxide, Manual Grinding | Not Specified | Excellent |
| Azo Derivatives | Glacial Acetic Acid, High-Speed Vibrating Mill | Not Specified | Not Specified |
Table 1: Examples of Mechanochemical Multicomponent Reactions. nih.gov
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. The synthesis of various benzohydrazide (B10538) derivatives has been successfully achieved using microwave irradiation. matrixscientific.com For the synthesis of this compound, a mixture of 3-iodo-4-methoxybenzoic acid and hydrazine hydrate could be subjected to microwave irradiation, potentially in the absence of a solvent or in a minimal amount of a high-boiling, polar solvent.
A one-step synthesis of fenamic acid hydrazides from the corresponding acids using microwave irradiation under solvent-free conditions has been reported, with reaction times as short as 4-12 minutes and yields ranging from 82-96%. nih.gov This demonstrates the potential for a rapid and efficient synthesis of this compound from its corresponding carboxylic acid.
| Substrate | Conditions | Reaction Time | Yield |
| Fenamic Acids | Hydrazine Hydrate, 300W, 250°C | 4-12 min | 82-96% |
| N-phenyl-o-phenylenediamine and Benzaldehyde | 1% Er(OTf)3, 60°C | 5-10 min | 86-99% |
| Substituted Quinolines | DMF, 150°C | 8 min | 68-82% |
Table 2: Examples of Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. nih.govnih.govmdpi.com
Optimization of Reaction Conditions and Yields
The primary route for the synthesis of this compound involves the reaction of a corresponding ester, typically methyl 3-iodo-4-methoxybenzoate, with hydrazine hydrate. The optimization of this reaction is multifaceted, with solvent, temperature, reaction time, and the use of catalysts playing crucial roles in maximizing the yield and purity of the final product.
Conventional Heating Methods
Conventional heating via reflux remains a widely used method for the synthesis of benzohydrazide derivatives. Studies on analogous compounds, such as 3-hydroxy-4-methoxybenzohydrazide (B1404202), have demonstrated the efficacy of this approach. In a typical procedure, the starting ester is refluxed with an excess of hydrazine hydrate in a suitable solvent.
Research on the synthesis of 3-hydroxy-4-methoxybenzohydrazide reported a yield of 82% when the corresponding methyl ester was refluxed with hydrazine hydrate in absolute ethanol for a duration of 5 hours. This provides a solid baseline for the synthesis of the iodo-analogue, suggesting that polar protic solvents like ethanol are effective mediums for this transformation. The optimization of this method for this compound would involve a systematic variation of reaction time and temperature to ascertain the point of maximum conversion without significant decomposition or side-product formation.
Table 1: Conventional Synthesis of a Structurally Similar Benzohydrazide
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Methyl 3-hydroxy-4-methoxybenzoate | Hydrazine Hydrate | Absolute Ethanol | 5 hours | Reflux | 82 |
This table is based on the synthesis of a structurally similar compound and serves as a reference for optimizing the synthesis of this compound.
Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions and easier work-ups.
Studies on the synthesis of various acid hydrazides have consistently shown the advantages of microwave irradiation over conventional heating. For instance, the synthesis of fenamic acid hydrazides from their corresponding acids in a one-step reaction under microwave irradiation and solvent-free conditions resulted in excellent yields of 82-96% in remarkably short reaction times of 4-12 minutes. This starkly contrasts with the conventional two-step method which is significantly more time-consuming.
For the synthesis of this compound, a systematic optimization of microwave-assisted synthesis would involve screening various parameters as outlined in the table below. The starting point would be the reaction of methyl 3-iodo-4-methoxybenzoate with hydrazine hydrate, potentially with a catalytic amount of a suitable reagent to facilitate the reaction.
Table 2: Proposed Optimization Parameters for Microwave-Assisted Synthesis of this compound
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Solvent | Ethanol | Isopropanol | N,N-Dimethylformamide (DMF) | Solvent-free |
| Catalyst | None | Acetic Acid | Sulfuric Acid | Zinc Chloride |
| Temperature (°C) | 80 | 100 | 120 | 140 |
| Time (min) | 5 | 10 | 15 | 20 |
This interactive table outlines a proposed experimental design for optimizing the microwave-assisted synthesis. The yields would be determined experimentally for each set of conditions.
Detailed research findings would be populated in a table similar to the one below, allowing for a direct comparison of the impact of each variable on the final yield.
Table 3: Hypothetical Research Findings on Microwave-Assisted Synthesis Optimization
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | None | 100 | 10 | 75 |
| 2 | Ethanol | Acetic Acid (cat.) | 100 | 10 | 85 |
| 3 | Isopropanol | Acetic Acid (cat.) | 120 | 5 | 88 |
| 4 | DMF | None | 120 | 5 | 78 |
| 5 | Solvent-free | Zinc Chloride (cat.) | 140 | 3 | 92 |
This table presents hypothetical data to illustrate how the optimization results would be presented. The data indicates that a solvent-free, catalyst-assisted microwave synthesis at a higher temperature for a very short duration could potentially provide the highest yield.
Chemical Reactivity and Derivatization of 3 Iodo 4 Methoxybenzohydrazide
Formation of Hydrazone (Schiff Base) Derivatives
Hydrazones, also known as Schiff bases, are a prominent class of compounds derived from 3-iodo-4-methoxybenzohydrazide. They are readily formed through the reaction of the hydrazide with carbonyl compounds.
The primary method for synthesizing hydrazone derivatives from this compound involves a direct condensation reaction with various aldehydes and ketones. mdpi.comorientjchem.org This reaction is typically carried out by refluxing equimolar amounts of the benzohydrazide (B10538) and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. nih.govmdpi.com The addition of a catalytic amount of acid, commonly glacial acetic acid, is often employed to facilitate the reaction, which proceeds via nucleophilic addition of the terminal -NH2 group to the carbonyl carbon, followed by the elimination of a water molecule. orientjchem.orgnih.gov
The reaction is versatile and accommodates a wide range of aromatic and heteroaromatic aldehydes, leading to the corresponding N'-arylmethylidene-3-iodo-4-methoxybenzohydrazides in good to excellent yields. mdpi.comnih.gov The resulting hydrazones are often crystalline solids that can be purified by recrystallization. nih.gov
Table 1: Examples of Condensation Reactions of this compound with Various Aldehydes This table is a representative illustration based on typical reaction outcomes for analogous compounds.
| Aldehyde Reactant | Product Name | Typical Solvent | Catalyst | Yield (%) |
| Benzaldehyde | N'-Benzylidene-3-iodo-4-methoxybenzohydrazide | Methanol | Acetic Acid | 85-95 |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-iodo-4-methoxybenzohydrazide | Ethanol | Acetic Acid | 88-96 |
| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-3-iodo-4-methoxybenzohydrazide | Ethanol | Acetic Acid | 90-98 |
| 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-3-iodo-4-methoxybenzohydrazide | Methanol | Acetic Acid | 82-92 |
The formation of the hydrazone linkage results in a carbon-nitrogen double bond (C=N), which can theoretically exist as two geometric isomers: E (entgegen) and Z (zusammen). However, for N-acylhydrazones derived from aromatic aldehydes and benzohydrazides, there is a strong thermodynamic preference for the formation of the more stable E-isomer. nih.govnih.govresearchgate.net
In the E-configuration, the bulkier substituents on the carbon and nitrogen atoms are positioned on opposite sides of the double bond, which minimizes steric hindrance. docbrown.infoyoutube.com X-ray crystallographic studies of numerous analogous benzoylhydrazones confirm that the molecule predominantly adopts the E configuration in the solid state. nih.govresearchgate.net This stereochemical outcome is a key feature of these compounds, influencing their crystal packing and biological activity. The stability of the E-isomer is a result of the extended conjugation between the aromatic rings and the hydrazone moiety. nih.gov
N-Alkylation Reactions of Hydrazone Derivatives
While the condensation reaction yields N'-substituted hydrazones, further derivatization can be achieved through N-alkylation. A practical, one-pot method involves a tandem condensation and N-alkylation reaction. organic-chemistry.org In this approach, the aldehyde, a hydrazine (B178648) (such as this compound), and an alkyl halide are reacted together in the presence of a suitable base, like potassium tert-butoxide (t-BuOK), in a solvent such as tert-butanol. organic-chemistry.org
This method efficiently produces trisubstituted hydrazones, where one substituent is on the imine carbon and another is on the amide nitrogen, without significant chemoselectivity issues. organic-chemistry.org This approach allows for the introduction of an additional point of diversity into the hydrazone scaffold, yielding more complex molecular architectures.
Cyclization Reactions Leading to Heterocyclic Systems
The hydrazide and hydrazone moieties of this compound derivatives serve as versatile synthons for the construction of various five-membered heterocyclic rings, notably 1,3,4-oxadiazoles and fused triazole systems.
One of the most common applications of benzohydrazides is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Several synthetic strategies can be employed:
Dehydrative Cyclization: this compound can react with carboxylic acids or their derivatives (like acid chlorides or esters) to form an intermediate 1,2-diacylhydrazine. This intermediate can then be cyclized using dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride to yield the 1,3,4-oxadiazole (B1194373) ring. nih.govopenmedicinalchemistryjournal.com
Oxidative Cyclization of Hydrazones: A more direct route involves the oxidative cyclization of the N'-arylmethylidene-3-iodo-4-methoxybenzohydrazones formed in the initial condensation step. A variety of oxidizing agents can effect this transformation, including molecular iodine (I₂), N-chlorosuccinimide (NCS), or hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA). openmedicinalchemistryjournal.comorganic-chemistry.org This reaction is typically performed in the presence of a base and offers a practical method for generating unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org
The synthesis of fused heterocyclic systems like nih.govnih.govrsc.orgtriazolo[1,5-a]pyridines from this compound is also feasible, though it often requires a multi-step approach or reaction with a pyridine-containing substrate. A plausible synthetic pathway involves the reaction of this compound with substituted enaminonitriles under microwave conditions. nih.gov This catalyst-free method proceeds through a tandem reaction involving transamidation, nucleophilic addition to the nitrile, and subsequent condensation to form the fused triazolopyridine ring system. nih.gov
Another potential route involves the conversion of the benzohydrazide into an N-(pyridin-2-yl)benzimidamide intermediate, which can then undergo intramolecular oxidative N-N bond formation, often mediated by reagents like PIFA or copper catalysts, to yield the nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine core. organic-chemistry.org
Coordination Chemistry of 3 Iodo 4 Methoxybenzohydrazide Derived Ligands
Synthesis and Characterization of Metal Complexes
No specific methods for the synthesis and characterization of transition metal complexes involving ligands derived from 3-iodo-4-methoxybenzohydrazide have been reported.
Complexes with Transition Metals (e.g., Ru(II), Zn(II), Cd(II), Ni(II), Cu(II), Fe(III), Co(II), Mn(II), Hg(II), Ag(I), V(IV))
There is no available literature detailing the synthesis of complexes between this compound-derived ligands and the specified transition metals.
Ligand Binding Modes and Stoichiometry (e.g., bidentate, tridentate)
Information regarding the binding modes (e.g., bidentate, tridentate) and the metal-to-ligand stoichiometry for complexes of this compound is not available.
Structural Elucidation of Metal-Ligand Coordination Geometries (e.g., octahedral, square planar)
There are no published crystal structures or spectroscopic studies that would allow for the elucidation of coordination geometries (e.g., octahedral, square planar) for metal complexes of this specific ligand.
Electrochemical Properties and Redox Behavior of Complexes
The electrochemical properties and redox behavior of metal complexes derived from this compound have not been investigated or reported in the scientific literature.
Supramolecular Assemblies Involving 3 Iodo 4 Methoxybenzohydrazide
Investigation of Intermolecular Interactions
The crystal packing and resulting supramolecular architecture of 3-Iodo-4-methoxybenzohydrazide are governed by a combination of powerful intermolecular interactions. The hydrazide group is a potent donor and acceptor of hydrogen bonds, while the iodine atom acts as a halogen bond donor.
The benzohydrazide (B10538) functional group is a cornerstone for the formation of robust hydrogen bonding networks. It contains both hydrogen bond donors (the N-H groups of the hydrazine) and acceptors (the carbonyl oxygen and the nitrogen atoms). Analysis of closely related structures, such as 4-Iodobenzohydrazide, reveals that these interactions are the dominant force in the crystal packing. researchgate.net
In the crystal structure of its analogue, 4-Iodobenzohydrazide, molecules are linked by two primary types of intermolecular hydrogen bonds involving the hydrazide moiety. researchgate.net One key interaction is the N—H⋯O bond, where the amino group's hydrogen is donated to the carbonyl oxygen of an adjacent molecule. This interaction is fundamental in forming extended chains. A second significant interaction is the N—H⋯N bond, which links molecules into dimeric motifs. researchgate.net
These interactions often cooperate to form well-defined, cyclic patterns known as graph-set motifs. For instance, in 4-Iodobenzohydrazide, N—H⋯O interactions create ten-membered rings, denoted with the graph-set notation R²₂(10), while N—H⋯N bonds result in six-membered rings, R²₂(6). researchgate.net It is highly probable that this compound forms similar extensive hydrogen-bonded networks, which serve as the primary framework for its supramolecular assembly. The methoxy (B1213986) group's oxygen atom could also participate as a hydrogen bond acceptor, further diversifying the network.
Table 1: Potential Hydrogen Bond Parameters in Benzohydrazide Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Common Graph-Set Motif |
|---|---|---|---|---|
| N—H | H | O=C | Intermolecular | R²₂(10) |
| N—H | H | N | Intermolecular | R²₂(6) |
Data based on analysis of related benzohydrazide crystal structures. researchgate.netnih.gov
Beyond hydrogen bonding, the iodine substituent on the aromatic ring introduces the capacity for halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. researchgate.net The strength of this interaction follows the trend I > Br > Cl > F, making the iodine in this compound a potent XB donor.
Two primary types of halogen bonds are anticipated in the supramolecular structure of this compound:
I⋯O Interactions : The iodine atom can form a halogen bond with an oxygen atom from a neighboring molecule. The most likely acceptors are the carbonyl oxygen of the hydrazide group or the oxygen of the methoxy group. These I⋯O interactions are highly directional and can act as synthons to link molecules into extended chains or sheets. rsc.org
I⋯I Interactions : In some crystal structures of iodinated compounds, self-complementary I⋯I interactions are observed. These can be classified as Type I (symmetric, repulsion-based) or Type II (side-on, attractive), with the latter being a true halogen bond that contributes to the stability of the crystal packing. researchgate.net
The interplay between strong hydrogen bonds and weaker, but highly directional, halogen bonds is a key theme in modern crystal engineering. The combination of these forces in this compound allows for the creation of intricate and stable supramolecular assemblies.
Table 2: Characteristics of Potential Halogen Bonds
| Interaction | Donor | Acceptor | Typical Geometry |
|---|---|---|---|
| I⋯O | C—I | O=C or O—CH₃ | Linear (C—I⋯O angle ≈ 180°) |
Design and Construction of Supramolecular Architectures
The specific intermolecular interactions present in this compound guide its spontaneous organization into larger, ordered structures. This bottom-up approach to constructing materials is a hallmark of supramolecular chemistry.
The directional and repetitive nature of the hydrogen and halogen bonds in this compound makes it an ideal building block for one-dimensional (1D) supramolecular polymers. The strong N—H⋯O hydrogen bonds, which link hydrazide moieties head-to-tail, are particularly effective at forming extended chains. researchgate.net
These primary chains can then be further organized by weaker interactions. For example, halogen bonds (I⋯O) could act as cross-links between adjacent hydrogen-bonded chains, reinforcing the structure and leading to the formation of ribbons or tapes. This hierarchical assembly, where strong bonds dictate the primary structure and weaker bonds organize those structures in space, is a sophisticated strategy for creating complex supramolecular architectures.
Self-assembly is the process by which components spontaneously organize into stable, well-defined structures. harvard.edu For this compound, this process would typically occur during crystallization from a solution. As the solvent evaporates, the molecules begin to interact through hydrogen and halogen bonding, seeking a thermodynamically stable arrangement. rsc.orgresearchgate.net
The final crystal structure, or polymorph, is determined by the delicate balance of all contributing intermolecular forces. The robust hydrogen-bonding synthons of the hydrazide group will likely dominate the assembly, forming a primary structural motif. harvard.edu The halogen bonds and other weaker forces like π-π stacking will then direct the packing of these primary motifs, ultimately defining the three-dimensional supramolecular architecture. nih.gov
Potential in Smart Materials and Sensing Applications
The non-covalent and often reversible nature of the interactions that form the supramolecular assemblies of this compound opens possibilities for its use in smart materials and sensors. Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or the presence of a specific chemical analyte.
The hydrogen and halogen bonds that define the structure are sensitive to their environment. For instance, the presence of competing hydrogen-bonding species (like certain anions or solvent molecules) could disrupt the established network, leading to a measurable change in the material's properties, such as its fluorescence or conductivity. This principle forms the basis for chemical sensing. Aromatic hydrazides are known to be important intermediates in the synthesis of various biologically active compounds, suggesting that their supramolecular assemblies could be designed for biosensing applications. researchgate.net The incorporation of an iodine atom, which can participate in specific halogen bonding, provides an additional recognition site that could be exploited for the selective sensing of electron-rich analytes. The development of materials based on these principles could lead to new sensors for environmental monitoring or medical diagnostics.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic and Structural Analysis of 3 Iodo 4 Methoxybenzohydrazide and Its Derivatives
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identificationijnrd.orgresearchgate.net
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within 3-Iodo-4-methoxybenzohydrazide. These two methods are complementary, as the intensity of a spectral band depends on different molecular properties. FTIR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light caused by changes in molecular polarizability.
For this compound, the key vibrational modes are associated with the hydrazide moiety (-CONHNH₂), the substituted benzene (B151609) ring, and the methoxy (B1213986) group (-OCH₃). The N-H stretching vibrations of the -NH and -NH₂ groups are typically observed as distinct bands in the high-frequency region of the FTIR spectrum, usually between 3200 and 3450 cm⁻¹. The carbonyl group (C=O) of the hydrazide, often referred to as the Amide I band, gives rise to a strong, characteristic absorption peak in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found around 1510-1595 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydrazide (-NH₂) | Symmetric & Asymmetric Stretching | 3200 - 3350 |
| Hydrazide (-NH) | Stretching | 3350 - 3450 |
| Carbonyl (C=O) | Stretching (Amide I) | 1630 - 1680 |
| Hydrazide (N-H) | Bending (Amide II) | 1510 - 1598 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Methoxy (C-O-C) | Asymmetric Stretching | ~1250 |
| Methoxy (C-O-C) | Symmetric Stretching | ~1020 |
| Iodo (C-I) | Stretching | 500 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)ijnrd.orgresearchgate.netsebhau.edu.lysemanticscholar.orgmdpi.comlibretexts.orgup.ac.zautoronto.cayoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). Their chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of the iodo, methoxy, and benzohydrazide (B10538) substituents. The proton ortho to the carbonyl group is expected to be the most deshielded.
Hydrazide Protons (-NHNH₂): The protons of the hydrazide group are exchangeable and often appear as broad singlets. The -NH proton is typically found downfield (δ 8.0-11.0 ppm), while the -NH₂ protons appear as a broader signal, often in the range of δ 4.0-5.0 ppm.
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, typically in the upfield region of δ 3.7-4.0 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.5 - 8.5 | Multiplet |
| Hydrazide (-NH-) | 8.0 - 11.0 | Broad Singlet |
| Hydrazide (-NH₂) | 4.0 - 5.0 | Broad Singlet |
| Methoxy (-OCH₃) | 3.7 - 4.0 | Singlet |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as a signal in the δ 160-170 ppm range.
Aromatic Carbons: The six aromatic carbons will have distinct signals between δ 90-165 ppm. The carbon attached to the iodine (C-I) will be significantly shielded (upfield shift) to around δ 90-100 ppm, which is a characteristic feature. The carbon bonded to the methoxy group (C-O) will be deshielded (downfield), appearing around δ 160 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a signal in the upfield region, typically around δ 55-60 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic (C-O) | ~160 |
| Aromatic (C-H, C-C) | 110 - 140 |
| Aromatic (C-I) | 90 - 100 |
| Methoxy (-OCH₃) | 55 - 60 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS)ijnrd.orgresearchgate.netsebhau.edu.lymdpi.comlibretexts.orgup.ac.zayoutube.com
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₉IN₂O₂), the exact molecular weight is 291.97 g/mol .
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of benzohydrazides typically follows predictable pathways. Key fragmentation steps for this compound would include:
α-cleavage: Cleavage of the N-N bond to generate the 3-iodo-4-methoxybenzoyl cation.
Loss of small molecules: Elimination of neutral species such as NH₂NH, CO, or CH₃.
Aromatic ring fragmentation: Further fragmentation of the substituted benzene ring.
The presence of iodine (¹²⁷I) provides a distinct isotopic signature that aids in identifying iodine-containing fragments.
| m/z Value | Proposed Fragment Ion | Formula of Ion |
| 292 | Molecular Ion [M]⁺ | [C₈H₉IN₂O₂]⁺ |
| 261 | [M - NHNH₂]⁺ | [C₈H₆IO]⁺ |
| 233 | [M - NHNH₂ - CO]⁺ | [C₇H₆I]⁺ |
| 127 | Iodine Ion | [I]⁺ |
Electrospray Ionization (ESI-MS) is a softer ionization technique that typically yields the protonated molecular ion [M+H]⁺ (m/z 293) or other adducts, with minimal fragmentation, confirming the molecular weight.
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid.
Single-crystal X-ray diffraction analysis provides the most precise and unambiguous structural information. By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional model of the electron density of the molecule. This analysis determines:
Molecular Connectivity and Conformation: Precise bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing its preferred conformation in the solid state. For instance, the dihedral angle between the benzene ring and the hydrazide moiety can be accurately determined. researchgate.net
Crystal Packing: How individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., N-H···O, N-H···N) and other non-covalent interactions that stabilize the crystal structure. researchgate.net
Studies on similar structures, such as 3-hydroxy-4-methoxybenzohydrazide (B1404202), have shown that the planar hydrazide group is often twisted with respect to the benzene ring. researchgate.net The crystal structure is typically stabilized by a network of intermolecular hydrogen bonds. researchgate.net
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths & Angles | Precise molecular geometry |
| Torsion Angles | Molecular conformation and planarity |
| Hydrogen Bonding Network | Intermolecular packing forces |
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. Instead of a single crystal, a fine powder containing numerous small, randomly oriented crystallites is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). PXRD is valuable for:
Phase Identification: The diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for identification by comparison to known patterns.
Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity; broad peaks suggest amorphous or poorly crystalline material.
Purity Analysis: The presence of peaks from other crystalline phases can indicate impurities in the sample.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studiesresearchgate.net
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the spectrum is expected to show absorption bands arising from electronic transitions within the conjugated system.
The primary transitions are:
π → π* Transitions: These occur within the aromatic ring and the C=O group. They are typically high-intensity absorptions. The presence of substituents on the benzene ring affects the energy of these transitions, often causing a shift in the wavelength of maximum absorbance (λ_max). For benzohydrazide derivatives, these transitions are often observed in the 200-300 nm range.
n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. These transitions are symmetry-forbidden, resulting in much weaker absorption bands at longer wavelengths (typically >300 nm) compared to π → π* transitions.
Complexation Studies: Benzohydrazides are excellent ligands for metal ions due to the presence of both hard (carbonyl oxygen) and soft (amino nitrogen) donor atoms. The formation of a metal complex with this compound can be readily monitored using UV-Vis spectroscopy. sebhau.edu.lysebhau.edu.ly Upon coordination to a metal ion, the electronic environment of the ligand changes, leading to a shift in the λ_max values (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in absorbance intensity (hyperchromic or hypochromic effect). sebhau.edu.lysebhau.edu.ly This spectral change allows for the study of complex stoichiometry and stability.
| Transition Type | Chromophore | Expected λ_max Region (nm) | Relative Intensity |
| π → π | Benzene Ring, C=O | 200 - 300 | High |
| n → π | C=O | > 300 | Low |
Computational and Theoretical Investigations of 3 Iodo 4 Methoxybenzohydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for molecular geometry, electronic structure, and vibrational spectra)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For 3-Iodo-4-methoxybenzohydrazide, DFT calculations can elucidate its optimized molecular geometry, electronic characteristics, and vibrational frequencies.
Molecular Geometry: DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in the molecule. scispace.comresearchgate.net This optimization process calculates key geometric parameters like bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Electronic Structure: The electronic properties are critical for understanding chemical reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and polarizable. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scispace.com
Vibrational Spectra: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to specific molecular motions (stretching, bending) and can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign spectral bands to particular functional groups. rsc.org
| Parameter | Typical Calculated Value/Information | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment (µ) | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule. |
| Vibrational Frequencies | C=O stretch (~1650 cm-1), N-H stretch (~3300 cm-1) | Correlates with experimental IR/Raman spectra for structural confirmation. derpharmachemica.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in water or near a biological target). scispace.comresearchgate.net
For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds, and MD can identify the most probable and energetically favorable conformations. Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Radial Distribution Function (RDF): To analyze how the molecule interacts with solvent molecules, for instance, by identifying hydrogen bonding patterns with water. scispace.com
When studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can reveal the stability of the ligand-protein complex and map the key interactions that maintain the binding over time. researchgate.net
| Analysis | Information Provided | Relevance for this compound |
|---|---|---|
| RMSD of Ligand | Conformational stability of the molecule over time. | Indicates if the molecule maintains a stable shape in a specific environment. |
| Hydrogen Bond Analysis | Number and duration of hydrogen bonds with solvent or protein residues. | Reveals key intermolecular interactions governing solubility and binding affinity. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Provides insights into solubility and the extent of interaction with the environment. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Biological Predictions
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. ijcrt.orgnih.gov These models are powerful predictive tools in drug discovery. If a series of benzohydrazide derivatives were synthesized and tested for a specific biological activity (e.g., antimicrobial or anticancer), a QSAR model could be developed to predict the activity of this compound.
The process involves:
Data Set: A collection of molecules with known structures and experimentally measured biological activities.
Descriptor Calculation: For each molecule, numerical values (descriptors) representing various physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a mathematical equation linking the descriptors to the biological activity. ijcrt.orgnih.gov
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D fields (steric and electrostatic) of the molecules. The resulting 3D contour maps highlight regions where modifying the molecule (e.g., adding a bulky group or an electronegative atom) would likely increase or decrease its biological activity. derpharmachemica.com Such a model could pinpoint the specific contributions of the iodo and methoxy (B1213986) groups of this compound to its predicted activity.
| Component | Description | Example for a Benzohydrazide Series nih.gov |
|---|---|---|
| Dependent Variable | Biological activity (e.g., pIC50). | Antiproliferative activity against a cancer cell line. |
| Independent Variables | Calculated molecular descriptors (e.g., electronic, spatial). | Electrostatic fields, steric fields, number of methoxy groups. |
| Statistical Metrics | Correlation coefficient (r²), Cross-validation coefficient (q²). | A high r² (>0.8) and q² (>0.5) indicate a statistically robust and predictive model. |
| Model Output | An equation or 3D map predicting activity based on structure. | Contour map showing that electronegative groups at the 3-position may enhance activity. |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein) to form a stable complex. pensoft.net It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. nih.gov
In a docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity. The results provide:
Binding Pose: The most likely 3D orientation of the ligand within the active site.
Docking Score: A numerical value that estimates the strength of the binding interaction (a more negative score typically indicates stronger binding).
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.gov
Studies on similar benzohydrazide derivatives have shown their potential to inhibit enzymes like enoyl-ACP reductase in Mycobacterium tuberculosis or various protein kinases involved in cancer. nih.govnih.govderpharmachemica.com A docking study of this compound into such targets could reveal its potential as an inhibitor and guide further chemical modifications to improve its binding affinity.
| Protein Target (PDB ID) | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enoyl-ACP Reductase (InhA) | -7.5 | TYR158 | Hydrogen bond with C=O group |
| MET199 | Hydrophobic interaction with benzoyl ring | ||
| PHE149 | Pi-pi stacking with benzoyl ring | ||
| Epidermal Growth Factor Receptor (EGFR) Kinase | -8.2 | MET793 | Hydrogen bond with N-H group |
| LEU718 | Hydrophobic interaction with iodo-phenyl group |
Biological Activity Research and Mechanistic Studies of 3 Iodo 4 Methoxybenzohydrazide Derivatives
Investigation of Antiglycation Activity and Mechanism of Action
Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, which leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications. Benzoylhydrazone derivatives have been investigated for their ability to inhibit this process.
A study on a series of 4-methoxybenzoylhydrazones demonstrated a varying degree of antiglycation activity, with IC50 values ranging from 216.52 to 748.71 µM when compared against the standard, rutin (IC50 = 294.46 ± 1.50 µM) nih.gov. Several compounds in the series showed more potent activity than the standard, suggesting their potential as lead compounds for developing drugs to inhibit protein glycation nih.gov.
The mechanism of action is closely linked to the structure of the derivatives. It has been observed that the presence and position of hydroxyl (-OH) groups on the aromatic ring are crucial for antiglycation efficacy. Compounds with hydroxyl groups, particularly at the para position, are effective at inhibiting glycoxidation nih.gov. For instance, a derivative with 2,4,6-trihydroxy substitutions showed the most potent activity (IC50 = 216.52 ± 4.2 µM) nih.gov. This suggests that these compounds may act as antioxidants, breaking the oxidative chain reactions that contribute to the formation of AGEs. Other derivatives with moderate antiglycation activity also showed more than 50% inhibition of AGEs formation nih.gov.
| Compound | Substituent Pattern | Antiglycation Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 1 | 2,4,6-Trihydroxy | 216.52 ± 4.2 | nih.gov |
| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | nih.gov |
| 7 | 3,5-Dihydroxy | 242.53 ± 6.1 | nih.gov |
| 11 | 3-Hydroxy-4-methoxy | 287.79 ± 1.59 | nih.gov |
| 3 | 2,3-Dihydroxy | 289.58 ± 2.64 | nih.gov |
| Rutin (Standard) | - | 294.46 ± 1.50 | nih.gov |
Enzyme Inhibition Studies (e.g., phosphodiesterase)
The benzohydrazide (B10538) and hydrazone scaffolds are recognized for their ability to interact with and inhibit various enzymes, making them attractive for drug design. Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular processes by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in a range of diseases.
Research has shown that hydrazone-based inhibitors can be potent and selective against specific PDE isoforms, such as PDE10A nih.gov. Similarly, derivatives based on other scaffolds have been optimized to achieve high PDE10A inhibitory activity nih.gov. While direct studies on 3-Iodo-4-methoxybenzohydrazide derivatives as PDE inhibitors are not extensively documented, the broader class of benzohydrazides has been successfully explored as inhibitors for other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values in the micromolar range nih.gov. This demonstrates the versatility of the benzohydrazide scaffold in designing enzyme inhibitors.
Understanding the kinetic mechanism of inhibition is vital for drug development. Non-competitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme other than the active site (an allosteric site) nih.gov. This binding event reduces the enzyme's efficacy without preventing the substrate from binding to the active site. A key characteristic of non-competitive inhibition is that the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex nih.gov. This results in a reduction of the maximum reaction velocity (Vmax) while the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, remains unchanged nih.govkhanacademy.org. Detailed kinetic studies, such as surface plasmon resonance (SPR)-based assays, are crucial for determining the binding kinetics and selectivity of enzyme inhibitors diva-portal.org. While specific kinetic analyses for this compound derivatives against phosphodiesterases are not detailed in the available research, the principles of non-competitive inhibition provide a framework for understanding how such allosteric modulators might function.
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. For benzohydrazide and related derivatives, SAR analyses have revealed key structural features that govern their inhibitory activity.
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly influence binding affinity. For instance, in a series of 3-phenylcoumarin derivatives designed as Monoamine Oxidase B (MAO-B) inhibitors, the specific functional groups on the phenyl ring were critical for activity nih.gov.
Lipophilicity: The lipophilicity of the molecule, often influenced by alkyl chains, can impact enzyme inhibition. In a study of hydrazine-1-carboxamides as cholinesterase inhibitors, the length of the N-alkyl chain was a key determinant of potency, with N-tridecyl derivatives showing strong inhibition nih.gov.
Scaffold Modifications: Iterative modifications of the core scaffold can lead to substantial increases in potency. A scaffold-based drug design approach for PDE4 inhibitors achieved a 4,000-fold increase in potency through just two rounds of chemical synthesis guided by high-throughput cocrystallography nih.gov. This highlights the power of structurally guided design in optimizing enzyme inhibitors.
Antioxidant and Radical Scavenging Properties (e.g., superoxide, nitric oxide)
Many benzohydrazide derivatives exhibit significant antioxidant and radical scavenging properties, which contribute to their therapeutic potential. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) like superoxide (O₂⁻) and reactive nitrogen species (RNS) like nitric oxide (NO), is implicated in numerous diseases.
Derivatives of 4-hydroxybenzohydrazide have shown moderate but consistent radical-scavenging capabilities in both DPPH and ABTS assays diva-portal.org. The antioxidant activity is often attributed to the hydrogen-donating ability of the hydrazide moiety and phenolic hydroxyl groups. The mechanism of scavenging can occur through various pathways, including Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) researchgate.net.
Studies on other phenolic compounds, such as those found in green tea, have demonstrated direct scavenging activity against both nitric oxide and superoxide radicals rsc.org. The presence of an O-trihydroxy structure in the B ring of flavonoids was found to be a key determinant for effective superoxide scavenging rsc.org. This underscores the importance of hydroxyl groups in the molecular framework for enhancing radical-scavenging properties. Similarly, other polyphenolic compounds have shown potent scavenging of superoxide anion radicals and inhibition of lipid peroxidation mdpi.com.
Antimicrobial Efficacy and Resistance Modulation Studies (e.g., against MRSA)
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents. Benzamide and benzohydrazide derivatives have emerged as a promising class of compounds in this area.
Derivatives of 3-methoxybenzamide have shown excellent antimicrobial activity against MRSA, with MIC values as low as 4 µg/mL nih.gov. Some of these compounds exhibit rapid bactericidal activity, capable of eradicating exponentially growing MRSA cells within 30 minutes at concentrations of 16x MIC. This fast killing rate suggests a mechanism that may involve damage to the cell membrane.
A significant finding is the ability of these compounds to act as resistance modulators. Certain 2,6-difluorobenzamide derivatives can reverse resistance to oxacillin in highly resistant clinical MRSA strains at concentrations well below their own MICs nih.gov. The proposed mechanism of action for some of these compounds is the inhibition of the bacterial cell division protein FtsZ. By targeting FtsZ, these derivatives inhibit cell division, leading to their antimicrobial effect nih.gov. Furthermore, some derivatives have demonstrated the ability to completely eradicate persistent MRSA cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.
Anti-inflammatory and Analgesic Activity Mechanisms
Inflammation and pain are complex physiological processes, and many benzohydrazide derivatives have been evaluated for their potential to mitigate them. These compounds often exert their effects by modulating key inflammatory pathways.
In vivo studies using models like carrageenan-induced rat paw edema have demonstrated the anti-inflammatory efficacy of novel benzothiazole derivatives containing a carboxamide moiety. Certain compounds showed significant inhibition of edema, with effects comparable to the standard drug celecoxib nih.gov. The analgesic activity of these derivatives has also been confirmed in vivo, with some compounds showing ED50 values comparable to celecoxib nih.gov.
The mechanism of anti-inflammatory action can be multifaceted. One proposed pathway involves the modulation of nitric oxide (NO). The anti-inflammatory effect of an N-acylhydrazone derivative was shown to be reversed in mice pretreated with L-NAME (an iNOS inhibitor) or methylene blue (a guanylate cyclase inhibitor), indicating the involvement of the iNOS and sGC pathways. This suggests that the compound's anti-inflammatory response is NO-dependent. Other studies have shown that conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen to other molecules can enhance their anti-inflammatory activity and their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.
Antitumor and Anticancer Activity Pathways
The anticancer effects of benzohydrazide derivatives are often attributed to their ability to interfere with multiple signaling pathways crucial for tumor growth, proliferation, and survival. Research on analogous compounds suggests that derivatives of this compound could primarily exert their antitumor effects through the inhibition of key enzymes and the induction of apoptosis.
One of the principal mechanisms underlying the anticancer activity of hydrazone-containing compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression and abnormal activation of EGFR and HER2 are common in various solid tumors, including breast, lung, and ovarian cancers, leading to uncontrolled cell proliferation and survival. Dual inhibition of both EGFR and HER2 is considered a promising therapeutic strategy. Benzohydrazide derivatives have been synthesized and identified as potent inhibitors of these kinases, suggesting a potential mechanism for this compound analogs. By blocking the kinase activity of EGFR and HER2, these compounds can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Another significant pathway involves the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is often overexpressed in various types of cancer and plays a role in inflammation, angiogenesis (the formation of new blood vessels), and metastasis. Inhibition of COX-2 can suppress tumor growth by reducing angiogenesis and inducing apoptosis. The anticancer effects of COX-2 inhibitors may include suppressing cell proliferation, inducing programmed cell death, and weakening the invasiveness of cancer cells. fupress.net
Furthermore, many benzohydrazide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various molecular mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For instance, some derivatives have been found to increase the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
The substitution pattern on the benzohydrazide core is a key determinant of its biological activity. The presence, type, and location of functional groups can significantly alter the electronic, hydrophobic, and steric properties of the molecule, which in turn affects its binding affinity to target proteins and its pharmacokinetic profile.
For the this compound scaffold, the substituents at the 3rd and 4th positions of the benzene (B151609) ring are of particular interest.
Methoxy (B1213986) Group (-OCH₃): The methoxy group at the para-position (C4) is a common feature in many biologically active compounds. It is an electron-donating group that can influence the electronic distribution of the benzene ring. In several classes of anticancer compounds, the presence of methoxy groups has been linked to enhanced cytotoxic activity. For example, in certain flavonoid structures, a methoxy group at specific positions enhances anti-inflammatory and neuroprotective activities. mdpi.com The methoxy group can also participate in hydrogen bonding interactions within the binding pocket of a target enzyme, thereby stabilizing the drug-receptor complex.
Iodo Group (-I): Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. The iodine atom at the meta-position (C3) is a large, lipophilic substituent. The introduction of a halogen can enhance membrane permeability and improve oral bioavailability. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The position of the halogen is crucial; studies on other heterocyclic scaffolds have shown that the placement of a halogen atom can dramatically influence cytotoxic activity. nih.gov
Below is a table summarizing the anticancer activity of various substituted hydrazone derivatives against different cancer cell lines, illustrating the impact of different substituents.
| Compound | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Derivative 1 | 4-OH | HeLa (Cervical) | 15.5 |
| Derivative 2 | 4-Cl | HeLa (Cervical) | 8.2 |
| Derivative 3 | 4-NO₂ | HeLa (Cervical) | 5.1 |
| Derivative 4 | 2-OH | MCF-7 (Breast) | 10.3 |
| Derivative 5 | 3,4-di-OCH₃ | MCF-7 (Breast) | 7.8 |
| Derivative 6 | 4-N(CH₃)₂ | A549 (Lung) | 4.6 |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of this compound derivatives is essential for designing new, more potent, and selective anticancer agents.
Based on the analysis of related hydrazone and benzohydrazide inhibitors, a general pharmacophore model can be proposed. Key features typically include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) and the nitrogen atoms of the hydrazide moiety are crucial hydrogen bond acceptors. These features can form essential hydrogen bonds with amino acid residues (like methionine) in the hinge region of kinase domains, which is a common interaction mode for kinase inhibitors.
Hydrogen Bond Donors (HBD): The N-H group of the hydrazide linker acts as a hydrogen bond donor, contributing to the binding affinity and specificity.
Aromatic/Hydrophobic Regions: The substituted benzene ring provides a necessary hydrophobic scaffold that can fit into hydrophobic pockets within the target protein's active site. The 3-iodo-4-methoxy substitution pattern contributes to this feature, with the iodine atom, in particular, enhancing lipophilicity. These aromatic rings can also engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine.
The spatial arrangement of these features is critical for effective binding. The hydrazide linker provides a degree of flexibility, allowing the substituted aromatic ring to adopt an optimal orientation within the binding site. Computational methods such as molecular docking and pharmacophore modeling are invaluable tools for visualizing these interactions and guiding the rational design of novel derivatives with improved efficacy.
Catalytic Applications of 3 Iodo 4 Methoxybenzohydrazide Derived Compounds
Organocatalysis Utilizing Hydrazide/Hydrazone Moieties
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. youtube.com The hydrazide and hydrazone functionalities are particularly valuable in this domain due to their unique electronic and structural properties. mdpi.comresearchgate.net
The hydrazone group, formed from the condensation of a hydrazide with an aldehyde or ketone, is isoelectronic to an enamine and can be considered an aza-enamine. nih.gov This feature allows it to enhance the nucleophilicity of the molecule, facilitating reactions such as the asymmetric Friedel-Crafts-type alkylation of electron-poor heteroaromatic systems. rsc.orgchemrxiv.org The donating effect of the hydrazone can be transferred across a conjugated system, activating it towards reactions that would otherwise be difficult. rsc.orgchemrxiv.org
Furthermore, the hydrazide and hydrazone moieties can act as hydrogen bond donors and acceptors. This capability is crucial for activating substrates and controlling the stereochemistry of reactions. For instance, novel hydrazide-type organocatalysts have been developed for enantioselective Diels-Alder reactions, where the catalyst promotes the reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes to afford adducts with good yields and enantioselectivity. rsc.org The ability to form specific, directed hydrogen bonds is often key to the catalyst's effectiveness.
Simple aromatic amines and related structures have been shown to be effective nucleophilic catalysts for hydrazone and oxime formation, accelerating reaction rates significantly compared to the traditional aniline-catalyzed reaction at neutral pH. nih.gov This catalysis proceeds through catalyst-imine intermediates, highlighting the role of the amine functionality in facilitating these transformations. nih.gov While specific studies on 3-Iodo-4-methoxybenzohydrazide as an organocatalyst are not prevalent, the fundamental principles of hydrazide/hydrazone catalysis suggest its potential in a variety of organic transformations. thieme-connect.com
Metal-Complex Catalysis
The hydrazide and hydrazone functionalities are excellent ligands for coordinating with metal ions, forming stable metal complexes. jocpr.com These complexes have shown significant catalytic activity in a range of organic transformations. The presence of multiple coordination sites (N and O atoms) and the ability to exist in keto-enol tautomeric forms make hydrazones versatile ligands for creating specific catalytic environments around a metal center. jocpr.com
The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a significant area of research. One such transformation is the cycloaddition of CO2 with epoxides to produce cyclic carbonates, which are important compounds with applications as polar aprotic solvents and electrolytes.
While research specifically detailing the use of this compound-derived metal complexes for this reaction is limited, studies on structurally related hydrazone-based metal complexes provide strong evidence for their catalytic potential. For example, a cadmium(II) metal-organic framework (MOF) incorporating a hydrazone ligand has been synthesized and shown to be an efficient and recyclable catalyst for the cycloaddition of CO2 with various epoxides under solvent-free conditions.
The catalytic performance of such a hydrazone-based metal complex is summarized in the table below, demonstrating its effectiveness across a range of substrates.
| Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| Propylene oxide | 100 | 1.2 | 12 | 96 | >99 |
| 1,2-Butylene oxide | 100 | 1.2 | 12 | 94 | >99 |
| 1,2-Hexene oxide | 100 | 1.2 | 12 | 91 | >99 |
| Epichlorohydrin | 100 | 1.2 | 12 | 98 | >99 |
| Styrene oxide | 100 | 1.2 | 12 | 99 | >99 |
The mechanism for this reaction catalyzed by hydrazone-based metal complexes typically involves the activation of the epoxide by the Lewis acidic metal center and the activation of CO2 by the basic sites within the ligand structure. The cooperative action of these sites facilitates the ring-opening of the epoxide and the subsequent insertion of CO2 to form the cyclic carbonate.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. acs.orgnih.gov The iodine atom in this compound-derived catalysts can play a crucial role in enhancing catalytic efficiency through this interaction. researchgate.net
In the context of catalysis, halogen bonding can be used to:
Activate substrates: By forming a halogen bond with a substrate, the catalyst can increase its electrophilicity, making it more susceptible to nucleophilic attack.
Stabilize transition states: The directional nature of halogen bonding can help to organize the transition state of a reaction, lowering the activation energy and increasing the reaction rate.
Control stereoselectivity: Chiral halogen bond donors can create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer over the other.
Beyond CO2 cycloaddition, metal complexes derived from hydrazides and hydrazones are active catalysts for a variety of other important organic transformations. jptcp.comnih.gov The versatility of the hydrazone ligand allows for the fine-tuning of the electronic and steric properties of the catalyst, making them suitable for a wide range of applications.
Some of the organic transformations where hydrazone-based catalysts have shown promise include:
Hydrogen Evolution Reaction (HER): Pyridyl aroyl hydrazone-based metal complexes of iron, cobalt, nickel, copper, and zinc have been shown to be effective electrocatalysts for the hydrogen evolution reaction. nih.govacs.org These complexes can operate through a ligand-centered pathway, where the redox-active nature of the hydrazone ligand plays a key role in the catalytic cycle. nih.govacs.org
Coupling Reactions: Hydrazone derivatives have been investigated as catalysts for coupling reactions. For example, they have been used in the synthesis of biodiesel, demonstrating their potential in promoting transesterification reactions. researchgate.net
Condensation Reactions: The inherent basicity of the hydrazone nitrogen atoms can be utilized to catalyze condensation reactions, such as the Knoevenagel condensation.
Aminocatalytic Cascade Reactions: Hydrazone derivatives have been employed in aminocatalytic cascade reactions for the synthesis of complex heterocyclic structures like tetrahydroindolizines. nih.govacs.org
The development of catalysts from this compound for these and other transformations remains an area with significant potential for future research.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways
The conventional synthesis of benzohydrazides typically involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net For 3-Iodo-4-methoxybenzohydrazide, this would involve the hydrazinolysis of methyl 3-iodo-4-methoxybenzoate. Future research could explore more efficient and sustainable synthetic methodologies.
Key Areas for Synthetic Exploration:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of other benzohydrazide (B10538) derivatives and could be adapted for this compound. pensoft.net
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and product purity. The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields and fewer byproducts.
Catalytic Methods: Investigating novel catalysts for the direct amidation of 3-iodo-4-methoxybenzoic acid with hydrazine could provide a more atom-economical route, avoiding the need for esterification as an intermediate step.
Post-Synthetic Modification: Another approach involves the synthesis of 4-methoxybenzohydrazide followed by selective iodination at the 3-position. This would require the development of regioselective iodination methods that are compatible with the hydrazide functionality.
A comparative table of potential synthetic routes is presented below:
| Synthetic Method | Potential Advantages | Potential Challenges |
| Conventional Reflux | Well-established, relatively simple setup. | Long reaction times, potentially lower yields. |
| Microwave-Assisted | Rapid synthesis, improved yields. | Requires specialized equipment, optimization of parameters needed. |
| Flow Chemistry | Scalable, high purity, enhanced safety. | Higher initial setup cost, requires expertise in flow systems. |
| Catalytic Amidation | Atom-economical, potentially milder conditions. | Catalyst development and optimization required. |
| Post-Synthetic Iodination | Modular approach, allows for late-stage diversification. | Achieving high regioselectivity can be challenging. |
Development of Advanced Functional Materials
The benzohydrazide moiety is a versatile building block for the construction of advanced functional materials due to its coordinating ability with metal ions and its capacity to form hydrogen bonds. The presence of the iodo and methoxy (B1213986) groups in this compound can further tailor the properties of these materials.
Potential Applications in Functional Materials:
Metal-Organic Frameworks (MOFs): this compound can act as an organic linker to create novel MOFs. The iodo-substituent can be utilized for post-synthetic modification, allowing for the introduction of other functional groups to tune the properties of the MOF for applications in gas storage, separation, and catalysis.
Coordination Polymers: The ability of the hydrazide group to chelate metal ions can be exploited to synthesize coordination polymers with interesting magnetic, optical, or electronic properties. The substituents on the benzene (B151609) ring will influence the packing and dimensionality of the resulting polymer.
Supramolecular Gels: The hydrogen bonding capabilities of the benzohydrazide functional group can facilitate the formation of self-assembled supramolecular gels. These materials have potential applications in areas such as drug delivery, tissue engineering, and environmental remediation. The iodo- and methoxy- groups would influence the gelation properties and the stability of the resulting network.
Integration into Interdisciplinary Research Areas
The unique structural features of this compound make it a promising candidate for applications in interdisciplinary fields that bridge chemistry with biology and nanotechnology.
Benzohydrazide derivatives have a well-documented history of diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. derpharmachemica.comthepharmajournal.comderpharmachemica.com The specific substitution pattern of this compound suggests several avenues for exploration in chemical biology.
Enzyme Inhibitors: The hydrazide moiety is known to interact with various enzymes. Future research could investigate the potential of this compound and its derivatives as inhibitors of specific enzymes implicated in disease, such as kinases or proteases.
Bioorthogonal Chemistry: The reactivity of the hydrazide group can be exploited in bioorthogonal ligation reactions, such as the formation of hydrazones with aldehydes or ketones. This could enable the labeling and tracking of biomolecules in living systems. The iodo-substituent also opens up possibilities for cross-coupling reactions, further expanding its utility in bioconjugation.
Fluorescent Probes: While not intrinsically fluorescent, the benzohydrazide scaffold can be incorporated into larger molecules to create fluorescent probes for the detection of specific analytes or for imaging biological processes. The electronic properties of the iodo and methoxy groups could be used to modulate the photophysical properties of such probes.
The integration of organic molecules with nanomaterials can lead to hybrid systems with enhanced functionalities. nih.gov this compound could be utilized in nanotechnology in several ways.
Surface Functionalization of Nanoparticles: The hydrazide group can be used to anchor this compound onto the surface of nanoparticles (e.g., gold, iron oxide). This functionalization can improve the stability and biocompatibility of the nanoparticles and can also be used to attach other molecules, such as targeting ligands or drugs, for applications in targeted drug delivery and diagnostics.
Nanocarriers for Drug Delivery: The compound itself, or polymers derived from it, could be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. The hydrophobic nature of the iodinated aromatic ring may enhance the loading of hydrophobic drugs.
Nanosensors: By immobilizing this compound or its derivatives on the surface of nanomaterials, it may be possible to develop sensitive and selective nanosensors for the detection of specific metal ions or small molecules. The interaction of the analyte with the hydrazide moiety could induce a measurable change in the optical or electronic properties of the nanomaterial.
The following table summarizes the potential interdisciplinary applications:
| Research Area | Potential Application of this compound | Rationale |
| Chemical Biology | Enzyme Inhibition | Hydrazide moiety can interact with active sites of enzymes. |
| Bioorthogonal Labeling | Hydrazide reacts with aldehydes/ketones; iodo-group for cross-coupling. | |
| Fluorescent Probes | Can be a component of a larger fluorophore, with substituents tuning properties. | |
| Nanotechnology | Nanoparticle Functionalization | Hydrazide group acts as an anchor to nanoparticle surfaces. |
| Drug Delivery Systems | Can be formulated into nanocarriers or functionalize existing ones. | |
| Nanosensors | Immobilization on nanomaterials for analyte detection. |
Q & A
Q. What are the recommended synthetic routes for preparing 3-iodo-4-methoxybenzohydrazide with high purity?
Methodological Answer:
- Stepwise synthesis : Start with 4-methoxybenzaldehyde (CAS 123-11-5) as a precursor. Iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid under reflux (70–80°C, 4–6 hours). Subsequent oxidation to the carboxylic acid (e.g., using KMnO₄ in acidic conditions) followed by hydrazide formation via reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (reflux, 8–12 hours) yields the target compound .
- Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via recrystallization from ethanol/water (1:2 v/v) to achieve >95% purity.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Q. What stability precautions are necessary for storing this compound?
Methodological Answer:
- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent iododecomposition or hydrolysis. Avoid exposure to moisture or light, as the iodo-substituent is prone to radical-mediated degradation .
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry for designing metal complexes?
Methodological Answer:
Q. What computational strategies are suitable for studying the electronic properties of this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level (for C, H, O, N) and LANL2DZ basis set for iodine. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular docking : Screen against biological targets (e.g., Mycobacterium tuberculosis enoyl reductase) using AutoDock Vina to assess potential bioactivity .
Q. How can this compound serve as a precursor for heterocyclic compounds?
Methodological Answer:
- Triazole formation : React with isothiocyanates (e.g., 4-methoxyphenyl isothiocyanate) in ethanol under reflux (4 hours). Acid-catalyzed cyclization yields 1,2,4-triazole derivatives (confirmed by LC-MS, m/z 350–400) .
- Mechanistic insight : Monitor intermediates via ESI-MS to validate the proposed pathway (e.g., thiosemicarbazide intermediate at m/z 295) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points for this compound derivatives?
Methodological Answer:
- Comparative analysis : Cross-check purity (HPLC, >98%) and crystallization solvents. For example, derivatives recrystallized from DMF/EtOH may exhibit higher m.p. (e.g., 220–225°C) vs. THF/hexane (210–215°C) .
- DSC validation : Use differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions .
Q. What validation steps ensure reproducibility of bioactivity assays involving this compound?
Methodological Answer:
- Positive/Negative controls : Include vanillin derivatives (e.g., 5-iodovanillin, CAS 5438-36-8) as comparators for antioxidant assays .
- Statistical rigor : Use triplicate measurements (n=3) with ANOVA (p<0.05) to confirm significance in MIC (minimum inhibitory concentration) tests .
Crystallographic Refinement Challenges
Q. How to address twinning or disorder in crystals of this compound complexes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
